molecular formula C19H16FN3O3S B2387822 N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide CAS No. 897612-20-3

N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide

Cat. No.: B2387822
CAS No.: 897612-20-3
M. Wt: 385.41
InChI Key: ZGAQXZJZCHPFKI-UHFFFAOYSA-N
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Description

The compound “N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide” is a complex organic molecule. It contains a fluorophenyl group, a methylthiazolyl group, an ethyl group, and a nitrobenzamide group . These groups are common in many pharmaceuticals and synthetic organic compounds, suggesting that this compound could have potential applications in these areas.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, the nitro group, the amide group, and the aromatic rings in the molecule could potentially undergo various organic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Properties such as solubility, melting point, boiling point, and reactivity could be predicted based on the functional groups present in the molecule .

Scientific Research Applications

Antimicrobial Applications

The synthesis of fluorobenzamides, including structures akin to N-(2-(2-(3-fluorophenyl)-4-methylthiazol-5-yl)ethyl)-4-nitrobenzamide, has shown promising antimicrobial activity. These compounds, synthesized through microwave-induced methods, exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of a fluorine atom in these compounds is crucial for enhancing their antimicrobial efficacy (Desai, Rajpara, & Joshi, 2013).

Antitumor Applications

Research into derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally related to this compound, has demonstrated cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma cells. These findings suggest potential therapeutic applications in cancer treatment (Racané et al., 2006).

Chemical Synthesis

This compound and its derivatives have been utilized in chemical synthesis as intermediates or as part of the synthetic pathway to produce other compounds with biological activity. For instance, the synthesis of triazole-oxadiazoles has been explored for their antifungal and apoptotic effects against Candida species, indicating the versatility of these compounds in developing new therapeutic agents (Çavușoğlu, Yurttaş, & Cantürk, 2018).

Sensor Development

The selective reduction in fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide derivatives by certain metal ions has been studied, demonstrating the potential of these compounds in developing sensors for detecting specific metal ions, such as copper and iron. This application underscores the role of such compounds in analytical chemistry and environmental monitoring (Phukan, Goswami, & Baruah, 2015).

Mechanism of Action

For further reading, you might explore related research articles and databases . Keep in mind that scientific knowledge evolves, and new findings may emerge over time. 📚🔍

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied for potential use as a pharmaceutical .

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c1-12-17(27-19(22-12)14-3-2-4-15(20)11-14)9-10-21-18(24)13-5-7-16(8-6-13)23(25)26/h2-8,11H,9-10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAQXZJZCHPFKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)CCNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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